Argatroban Impurity B

Übersicht

Beschreibung

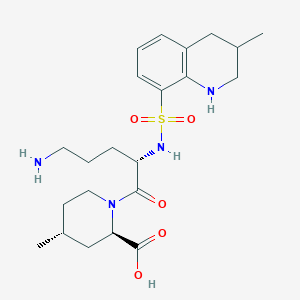

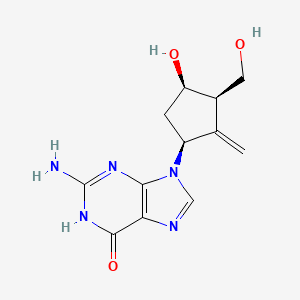

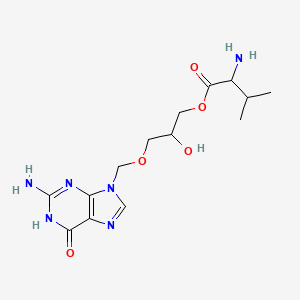

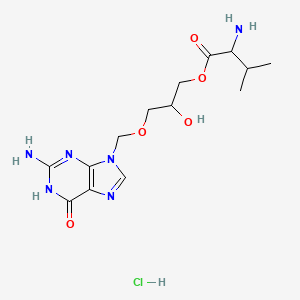

Argatroban is a synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use . Argatroban Impurity B is one of the impurities of Argatroban . It’s also known as "®-ethyl 4-methyl-1- ((S)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate" .

Synthesis Analysis

The synthesis of Argatroban and its impurities is a complex process. A mixture of standard solution was prepared by weighting Argatroban Intermediate and its related substances to yield a final concentration of 100% of Argatroban Intermediate and 3.0% of each Impurity A, Impurity B, Impurity C, Impurity D, Impurity E and Impurity F with respect to the sample concentration of 0.5mg/ml .Wissenschaftliche Forschungsanwendungen

1. Alternative Anticoagulant for Thrombosis

Argatroban has been investigated as an alternative anticoagulant, particularly in cases of heparin-induced thrombocytopenia (HIT). Studies have shown its efficacy in preventing thrombotic complications in various clinical settings, including during the use of ventricular assist devices like Impella (Shah et al., 2021), and in patients undergoing hemodialysis due to end-stage renal disease (Murray et al., 2004).

2. Clinical Applications in Cardiovascular and Cerebral Conditions

Argatroban's applications extend to various cardiovascular and cerebral conditions. It has been used in patients with acute coronary syndrome, ischemic stroke, off-pump cardiac surgery, and during percutaneous coronary interventions (Fareed et al., 2006). Its effectiveness in enhancing recanalization when combined with tissue-type plasminogen activator in ischemic stroke has also been demonstrated (Barreto et al., 2012).

3. Impact on Pharmacodynamics in Renal Function

Research has evaluated Argatroban's pharmacodynamics, particularly in relation to renal function, showing its primary clearance through hepatic mechanisms and the limited impact of renal function on its effectiveness (Arpino & Hallisey, 2004).

4. Argatroban in Hemodialysis and Renal Replacement Therapy

Argatroban's use in hemodialysis and continuous venovenous hemofiltration in patients with HIT has been explored, demonstrating its effectiveness and safety in these settings. It facilitates renal replacement therapy with minimal risk of thrombotic or hemorrhagic complications (Tang et al., 2005).

5. Potential in Pediatric Anticoagulation

Studies have indicated the potential of Argatroban in pediatric patients for various applications, such as during cardiac catheterization and for the treatment of thrombosis, showcasing its flexibility in dosing and effectiveness across different age groups (Cetta et al., 2004).

6. Use in Tissue-Engineered Cardiovascular Tissues

Argatroban has been evaluated for its potential in reducing the thrombogenicity of tissue-engineered cardiovascular tissues, offering a promising approach for enhancing the biocompatibility and effectiveness of these medical advancements (Nakayama et al., 2011).

Eigenschaften

IUPAC Name |

(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDKSTYNIAVIGX-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Argatroban Impurity B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

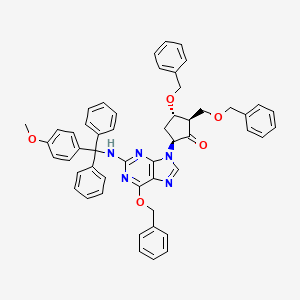

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)

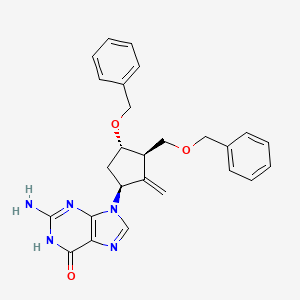

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)